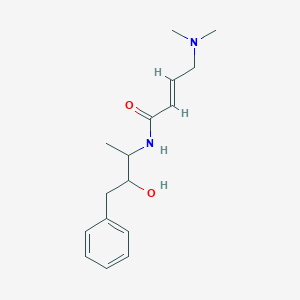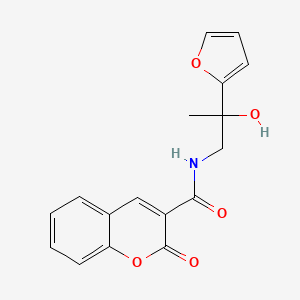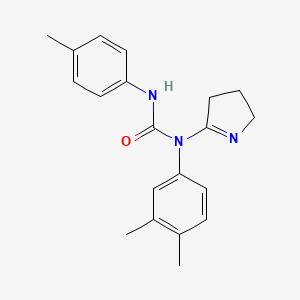
(E)-4-(Dimethylamino)-N-(3-hydroxy-4-phenylbutan-2-yl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-(3-hydroxy-4-phenylbutan-2-yl)but-2-enamide, commonly known as DMABN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
DMABN exerts its biological effects by targeting the Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. DMABN inhibits the activity of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
DMABN has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, enhancement of memory and learning, and anti-inflammatory effects. DMABN has also been found to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and dopamine receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMABN is its potent biological activity, making it a useful tool for studying various biological processes. However, DMABN is also a highly reactive compound, which can lead to non-specific effects and toxicity. Therefore, careful consideration should be given to the concentration and duration of DMABN treatment in lab experiments.
Direcciones Futuras
There are several future directions for DMABN research, including the development of DMABN-based drugs for cancer therapy and neurodegenerative diseases, the elucidation of its molecular targets and signaling pathways, and the optimization of its pharmacological properties. Additionally, the use of DMABN in combination with other drugs or therapies may enhance its therapeutic potential and reduce its toxicity.
Métodos De Síntesis
DMABN can be synthesized by reacting 3-hydroxy-4-phenylbutan-2-one with dimethylamine and acetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then treated with 2-bromoacetyl bromide and triethylamine to obtain DMABN.
Aplicaciones Científicas De Investigación
DMABN has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, DMABN has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, DMABN has been found to enhance memory and learning, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's. In drug discovery, DMABN has been used as a lead compound to develop new drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-hydroxy-4-phenylbutan-2-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(17-16(20)10-7-11-18(2)3)15(19)12-14-8-5-4-6-9-14/h4-10,13,15,19H,11-12H2,1-3H3,(H,17,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQWUESTNSKLMB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)O)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(CC1=CC=CC=C1)O)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2431092.png)

![2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2431095.png)

![1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride](/img/structure/B2431098.png)
![1H-Imidazol-5-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2431100.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2431105.png)


![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2431112.png)

